molecular formula C9H8IN3S2 B14569547 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- CAS No. 61335-26-0

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]-

Cat. No.: B14569547
CAS No.: 61335-26-0
M. Wt: 349.2 g/mol
InChI Key: UJQJQWOPENJCBQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The addition of an iodo-substituted phenyl group enhances its chemical reactivity and potential biological activity .

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2(3H)-thione derivatives typically involves the reaction of thiosemicarbazides with various electrophiles. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and function. In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s lipophilicity, imparted by the aromatic substituent, facilitates its passage through biological membranes to reach its target sites .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2(3H)-thione derivatives are part of a broader class of thiadiazole compounds, which include:

Compared to these similar compounds, 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]- is unique due to the presence of the iodo-substituted phenyl group, which enhances its reactivity and biological activity .

Properties

CAS No.

61335-26-0

Molecular Formula

C9H8IN3S2

Molecular Weight

349.2 g/mol

IUPAC Name

5-(4-iodo-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C9H8IN3S2/c1-5-4-6(10)2-3-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

UJQJQWOPENJCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=NNC(=S)S2

Origin of Product

United States

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